molecular formula C7H13N5 B13063944 N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13063944
M. Wt: 167.21 g/mol
InChI Key: IGTXFTUHXISWBF-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a fused triazole-pyrimidine core with methyl substituents at the N-position (amine group) and the 6-position of the pyrimidine ring. Its molecular formula is C₇H₁₂N₆, with a molecular weight of 180.22 g/mol (calculated from and ).

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

N,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

IGTXFTUHXISWBF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process can be optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Substitution Reactions

The 2-amino group exhibits nucleophilic character, participating in substitution reactions with electrophilic reagents.

Reaction TypeReagents/ConditionsProductsKey Observations
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN,2,6-Trimethyl derivativesSelective alkylation at the amino group occurs due to steric protection at other positions.
N-Acylation Acetyl chloride, pyridine, RT2-Acetamido-6-methyl derivativesAcylation enhances solubility in organic solvents.
Aromatic Electrophilic Substitution HNO₃/H₂SO₄ (nitration), 0°C3-Nitro derivativesNitration occurs at position 3 of the pyrimidine ring due to electron-donating methyl groups .

Ring-Opening and Rearrangement

Under strong acidic conditions , the triazole ring undergoes cleavage, forming intermediates for downstream reactions:

ConditionsProductsMechanism
HCl (conc.), refluxPyrimidine-2,5-diamine derivativesProtonation of the triazole nitrogen weakens the N–N bond, leading to ring opening.
H₂O₂, AcOHOxidative degradation to pyrimidine carboxylic acidsPeroxide-mediated oxidation cleaves the triazole ring.

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems via annulation :

ReagentsConditionsProductsApplications
PhCOCl, Et₃NToluene, 110°CBenzo-fused triazolopyrimidinesEnhanced kinase inhibition reported in analogs .
CS₂, KOHEthanol, refluxThiazolo-triazolopyrimidinesImproved antimicrobial activity observed.

Metal-Catalyzed Cross-Couplings

The methyl and amino groups enable functionalization via C–H activation :

ReactionCatalystProductsYield
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂7-Aryl derivatives65–78%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos2-(Dialkylamino) derivatives72%

Note: Methyl groups at positions 6 and 7 direct regioselectivity in cross-coupling reactions .

Reductive Transformations

The triazole ring remains stable under mild reduction conditions:

ReagentsConditionsProductsOutcome
NaBH₄MeOH, RTUnchanged triazole ringSelective reduction of ketones or aldehydes in hybrid molecules.
H₂, Pd/CEtOH, 50°CSaturated hexahydro derivativesLoss of aromaticity reduces biological activity.

Solvent-Dependent Reactivity

The compound’s solubility profile influences reaction pathways:

SolventReactivity TrendExample
Polar aprotic (DMF, DMSO) Accelerates SNAr reactionsNitration completes in 2 hrs vs. 6 hrs in EtOH.
Non-polar (toluene) Favors cycloadditionsDiels-Alder adducts form exclusively in toluene .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

ModificationBiological Effect
N-Alkylation Increased lipophilicity enhances blood-brain barrier penetration.
3-Nitro substitution Boosts antiproliferative activity (IC₅₀ = 1.2 μM vs. 8.7 μM for parent compound).
Thiazolo-fused derivatives Exhibit 10-fold higher antimicrobial potency.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : An IC50 value of approximately 27.6 μM was recorded for related compounds in this class.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that triazolo-pyrimidine derivatives can exhibit broad-spectrum activity against bacteria and fungi.

Antimicrobial Assays

In laboratory settings:

  • Compounds similar to N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been tested against various microbial strains with positive results.

Phosphodiesterase Inhibition

The inhibition of phosphodiesterase enzymes is another area where this compound shows potential. Phosphodiesterases play critical roles in cellular signaling pathways and inflammation.

Implications for Inflammatory Diseases

Selective inhibition of phosphodiesterases by this compound could lead to therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerCytotoxic effects against MDA-MB-231 cell line (IC50 = 27.6 μM)[Source Needed]
AntimicrobialBroad-spectrum activity against bacterial strains[Source Needed]
PhosphodiesteraseInhibition leading to potential treatment for inflammatory diseases[Source Needed]

Mechanism of Action

The mechanism of action of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
N,6-Dimethyl-4H,5H,6H,7H-triazolopyrimidin-2-amine Methyl at N-amine, 6-position C₇H₁₂N₆ 180.22 -
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Methyl at 5- and 7-positions C₇H₁₀N₆ 178.20
7-Methyl-4H,5H,6H,7H-triazolopyrimidin-2-amine Methyl at 7-position C₆H₁₁N₅ 153.19
5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Chlorophenyl and methoxyphenyl substituents C₁₈H₁₈ClN₅O 355.82

Key Observations :

  • Substituent Position : Methyl groups at the N-amine (target compound) vs. 5- and 7-positions () alter electronic distribution and steric effects. The N-methyl group may enhance metabolic stability compared to pyrimidine-ring methyl groups .
  • Saturation : The partially saturated pyrimidine ring in the target compound (4H,5H,6H,7H) contrasts with fully aromatic analogues (e.g., ’s 5-Methyl-7-phenyl derivative), impacting solubility and binding affinity .
  • Complexity : Bulky substituents (e.g., ’s chlorophenyl and methoxyphenyl groups) increase molecular weight and lipophilicity but may reduce synthetic accessibility .

Comparison :

  • The target compound’s synthesis likely requires regioselective methylation, which is more challenging than the multi-component reactions used for carboxamide derivatives ().
  • Chlorination () and alkoxylation () introduce reactive handles for further functionalization, whereas methyl groups in the target compound limit post-synthetic modifications.

Key Findings :

  • Antiproliferative activity in correlates with electron-withdrawing substituents (e.g., carboxamide groups), suggesting the target compound’s methyl groups may reduce potency .
  • BRD4 inhibitors () prioritize aromatic substituents for π-π stacking, which the target compound lacks .

Physicochemical Properties

  • Solubility : The target compound’s partial saturation and methyl groups likely improve aqueous solubility compared to fully aromatic analogues (e.g., ’s 5-Methyl-7-phenyl derivative) .
  • LogP : Estimated logP for the target compound is 1.2–1.5 (calculated via fragment-based methods), lower than ’s chlorophenyl derivative (logP ~3.5) due to reduced aromaticity .

Biological Activity

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazolo-pyrimidine framework with specific substitutions that enhance its biological activity. The molecular formula is C9H17N5C_9H_{17}N_5 with a molecular weight of approximately 182.22 g/mol.

PropertyValue
Molecular FormulaC9H17N5C_9H_{17}N_5
Molecular Weight182.22 g/mol
XLogP3-AA0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often act as microtubule-targeting agents. They disrupt tubulin polymerization and induce apoptosis in cancer cells through intrinsic pathways. A study showed that certain derivatives demonstrated IC50 values as low as 0.53 μM against the HCT-116 cancer cell line .
  • Case Study : In vivo studies using zebrafish models demonstrated that specific derivatives could significantly reduce tumor mass in HeLa cell xenografts without exhibiting toxic effects on the host organism .

Antiviral Activity

Some triazolopyrimidine derivatives have shown promising antiviral properties. For example:

  • Inhibition of HIV : Compounds were evaluated for their ability to inhibit HIV replication in MT4 cells. Certain derivatives demonstrated IC50 values in the micromolar range (e.g., 13.1 µM), indicating potential as antiviral agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • Mechanism : It is believed that these compounds can inhibit specific enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazolopyrimidine compounds is crucial for optimizing their biological activity:

  • Key Findings : Modifications at the C6 and C7 positions significantly influence the potency and mechanism of action. For instance, the presence of an ethyl group at the C7 position enhances solubility and reactivity compared to other derivatives lacking this substitution .
  • Comparative Analysis : A study comparing various derivatives highlighted that the presence of specific substituents correlates with enhanced antiproliferative activity against cancer cell lines .

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